molecular formula C7H4FNO B173201 2-Fluoro-5-hydroxybenzonitrile CAS No. 104798-53-0

2-Fluoro-5-hydroxybenzonitrile

Cat. No.: B173201
CAS No.: 104798-53-0
M. Wt: 137.11 g/mol
InChI Key: HFLYBTRQFOKYHC-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzonitrile is an organic compound with the chemical formula C7H4FNO. It is characterized by the presence of fluorine, hydroxy, and nitrile functional groups. This compound is a colorless crystal and is hygroscopic, meaning it readily absorbs moisture from the air .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-5-hydroxybenzonitrile can be achieved through the reduction of 2-fluoro-5-nitrobenzonitrile. This reduction reaction typically employs metal reducing agents such as zinc and acetic acid, or other reducing agents like sulfoxide or sodium sulfoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Metal hydrides like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-fluoro-5-hydroxybenzaldehyde.

    Reduction: Formation of 2-fluoro-5-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-fluoro-5-hydroxybenzonitrile and its derivatives involves interactions with specific molecular targets. For instance, in cancer research, similar compounds have been shown to inhibit CDC25B phosphatase by binding to a pocket adjacent to the protein-protein interaction interface with CDK2/Cyclin A . This inhibition disrupts cell cycle progression, leading to potential anticancer effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxybenzonitrile
  • 5-Fluoro-2-methylbenzonitrile
  • 3-Cyano-4-fluorophenol

Comparison: 2-Fluoro-5-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its derivatives exhibit higher nematic-isotropic transition temperatures compared to unsubstituted counterparts, making it valuable in liquid crystal synthesis . Additionally, its potential biological activities, such as enzyme inhibition, set it apart from similar compounds .

Biological Activity

2-Fluoro-5-hydroxybenzonitrile (C₇H₄FNO) is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile functional group. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.

This compound is a colorless crystalline solid that is hygroscopic. Its structure includes:

  • Fluorine Atom : Enhances lipophilicity and biological activity.
  • Hydroxyl Group : Contributes to reactivity and potential interactions with biological targets.
  • Nitrile Group : Imparts unique chemical properties relevant for various applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The minimum inhibitory concentrations (MICs) for these bacteria were reported at approximately 25.9 μM, indicating both bacteriostatic and bactericidal effects, as the minimum bactericidal concentration (MBC) values were equivalent to the MICs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar compounds have shown the ability to inhibit specific protein phosphatases, such as CDC25B, which are involved in cell cycle regulation and cancer progression. The mechanism of action may involve binding to protein-protein interaction interfaces, thereby disrupting critical signaling pathways associated with tumor growth .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, MRSABactericidal at MIC = 25.9 μM
AnticancerCancer cell linesInhibition of CDC25B phosphatase
Anti-inflammatoryVarious cell linesModulation of NF-κB activity

In one study, derivatives of this compound were shown to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Compounds with specific substitutions on the phenyl ring exhibited varying degrees of inhibition on NF-κB activity, suggesting that the position and nature of substituents significantly influence biological outcomes .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer. Its ability to interact with multiple biological targets makes it a versatile candidate for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-hydroxybenzonitrile?

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

  • <sup>1</sup>H NMR: Expect signals for the aromatic protons (δ 6.5–7.5 ppm), hydroxyl proton (δ ~5–6 ppm, broad, exchangeable), and splitting patterns due to fluorine coupling (e.g., <sup>3</sup>JH-F ~8–12 Hz) .
  • <sup>13</sup>C NMR: Nitrile carbon (δ ~115–120 ppm), aromatic carbons (δ 110–150 ppm), and fluorine-coupled carbons (splitting visible in DEPT-135) .
  • <sup>19</sup>F NMR: Single peak (δ ~-110 to -120 ppm) for the fluorine substituent, confirming para/ortho positioning relative to hydroxyl .
  • HRMS: Exact mass confirmation (C7H4FNO: 137.03 g/mol) with <1 ppm error .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

  • Solubility: Polar aprotic solvents (DMF, DMSO) > methanol > water (low due to nitrile and aromaticity).
  • Melting Point: Estimated ~120–140°C (based on analogs like 4-Fluoro-2-hydroxybenzonitrile, mp 35–37°C ).
  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions. Store in inert atmosphere at –20°C .

Advanced Research Questions

Q. How do the electronic effects of fluorine and hydroxyl substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Fluorine (Electron-Withdrawing): Deactivates the ring, directing EAS to the meta position relative to itself.
  • Hydroxyl (Electron-Donating): Activates the ring, directing EAS to ortho/para positions.
  • Competitive Directing: The dominant effect depends on reaction conditions (e.g., pH). In acidic media, the hydroxyl group is protonated, reducing its activating effect, favoring fluorine-directed meta substitution.
  • Case Study: Analogous compounds (e.g., 5-Fluoro-2-hydroxybenzoic acid) show regioselective nitration at the meta position to fluorine under acidic conditions .

Q. What strategies can optimize the regioselective functionalization of this compound in multi-step syntheses?

Methodological Answer:

  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during fluorination or cross-coupling steps .
  • Directed Ortho-Metalation (DoM): Utilize the nitrile group as a directing agent for lithiation, enabling selective functionalization at the ortho position .
  • Computational Guidance: DFT calculations (e.g., Fukui indices) predict reactive sites. For example, the para position to the hydroxyl group may show higher nucleophilicity .
Functionalization Strategy Key Reagents
DoM with LDA/MeLi
Pd-catalyzed C–H activation

Q. How does this compound compare to its structural analogs in terms of hydrogen bonding capacity and crystal packing?

Methodological Answer:

  • Hydrogen Bonding: The hydroxyl group forms strong intermolecular O–H···N≡C bonds, while fluorine participates in weaker C–F···H–C interactions.
  • Crystal Packing: X-ray diffraction of analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) reveals layered structures stabilized by H-bonding networks .
  • Comparative Analysis: Replace the nitrile with a carboxyl group (as in 5-Fluoro-2-hydroxybenzoic acid) to study how H-bonding motifs affect solubility and melting behavior .

Q. Data Contradictions and Recommendations

  • Synthesis Yield Variability: Conflicting reports on Rosenmund-von Braun reaction yields (40–75%) suggest solvent purity and CuCN particle size are critical .
  • Fluorine vs. Hydroxyl Reactivity: Discrepancies in EAS regioselectivity highlight the need for pH-controlled experiments .

Properties

IUPAC Name

2-fluoro-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLYBTRQFOKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626920
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104798-53-0
Record name 2-Fluoro-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104798-53-0
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Synthesis routes and methods I

Procedure details

The compound of Preparation 200 was prepared according to the procedure of Preparation 199 substituting the corresponding ether for 2-Fluoro-5-methoxy-benzonitrile. The duration of reaction was between 1 and 24 hours.
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Synthesis routes and methods II

Procedure details

When 2 mmol of 4,4-difluorocyclohexadienone and 4 mmol of potassium cyanide in 0.5 ml of dimethylformamide were mixed for 10 minutes at room temperature, 3-cyano-4-fluorophenol was formed in 90% yield. The spectral data of this new compound are as follows: Mass spectrum: m/e 137 (M+); 109 (M-CO, H); 82; 57.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-Fluoro-5-hydroxybenzonitrile
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-Fluoro-5-hydroxybenzonitrile
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-Fluoro-5-hydroxybenzonitrile
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-Fluoro-5-hydroxybenzonitrile
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-Fluoro-5-hydroxybenzonitrile
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-Fluoro-5-hydroxybenzonitrile

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